(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid
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Overview
Description
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanoic acid moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence the compound’s reactivity, stability, and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodopyridine, followed by subsequent reactions to introduce the propanoic acid moiety
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions, especially those involving fluorinated molecules.
Mechanism of Action
The mechanism of action of (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but lacks the propanoic acid moiety.
Trifluoromethylpyrimidine: Contains a trifluoromethyl group attached to a pyrimidine ring, offering different chemical properties and applications.
Uniqueness
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid is unique due to the combination of the trifluoromethyl group, pyridine ring, and propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2R)-2-[4-(trifluoromethyl)pyridin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5(8(14)15)7-4-6(2-3-13-7)9(10,11)12/h2-5H,1H3,(H,14,15)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACISDHWGBOMCQC-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CC(=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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